

Parp1-IN-11: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest		
Compound Name:	Parp1-IN-11	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical synthesis of **Parp1-IN-11**, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the scientific journey from initial screening to the identification of this promising compound, including the experimental methodologies and quantitative data that underpin its development.

Discovery of Parp1-IN-11: A Structure-Guided Approach

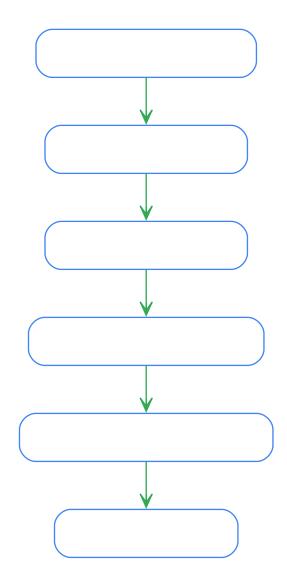
Parp1-IN-11, chemically identified as (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, was discovered through a strategic, structure-based drug design campaign. The discovery process began with a high-throughput virtual screening of the Maybridge small molecule library. This initial computational screen was guided by a pharmacophore model developed from the crystal structure of PARP1 in complex with a benzimidazole-4-carboxamide inhibitor.

This virtual screening identified eleven initial hit compounds, which were then subjected to a recombinant PARP1 enzyme assay for in vitro validation.[3] Among these, three compounds demonstrated notable inhibitory activity. Further optimization efforts, including analogue synthesis and scaffold hopping, led to the identification of **Parp1-IN-11** (referred to as compound 49 in the primary literature) as the most potent inhibitor in the series.[3]



Experimental Workflow for Discovery

The discovery of **Parp1-IN-11** followed a systematic workflow, beginning with computational methods and progressing to in vitro validation.



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Discovery workflow for Parp1-IN-11.

Quantitative Data Summary

The inhibitory activity of **Parp1-IN-11** and its precursors was quantified using in vitro enzymatic assays. The following table summarizes the key quantitative data for **Parp1-IN-11** and the initial lead compounds.



Compound	Chemical Name	PARP1 IC50 (μM)
Parp1-IN-11 (49)	(Z)-2-(4- hydroxybenzylidene)-3-oxo- 3,4-dihydro-2H-benzo[b][1] [2]oxazine-8-carboxamide	0.082
Compound 3	-	12
Compound 4	2,3-dihydro-1,4-benzodioxine- 5-carboxamide	5.8
Compound 10	-	0.88

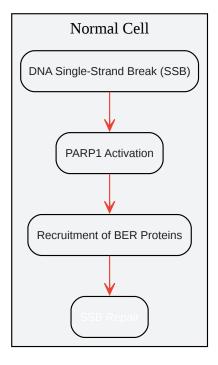
Data sourced from Shao et al., Bioorganic Chemistry, 2020.[3]

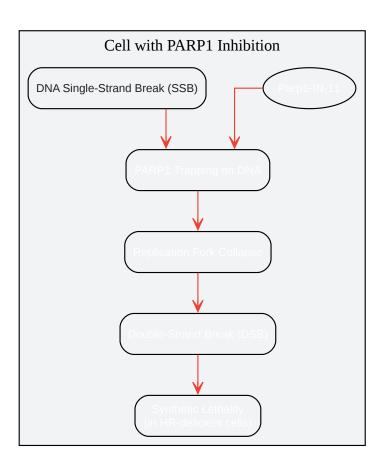
Parp1-IN-11 demonstrates potent inhibition of PARP1 with an IC50 value of 0.082 μ M.[4] Further characterization revealed that **Parp1-IN-11** also exhibits complete inhibition of PARP2 and substantial inhibition of TNKS1 and TNKS2.[4]

Signaling Pathway of PARP1 Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic double-strand break (DSB). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.







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Mechanism of action of PARP1 inhibitors.

Chemical Synthesis Pathway of Parp1-IN-11

The synthesis of **Parp1-IN-11** involves a multi-step process. A detailed, step-by-step protocol for the synthesis of a key intermediate and the final product is provided below.

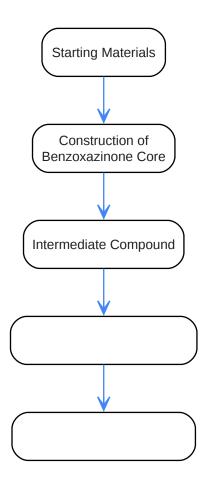
Synthesis of Intermediate Compound 36

Compound 36 was prepared from compound 34 and commercially available ethyl 2-bromo-2-phenylacetate. The reaction was carried out in a similar manner as for a related compound, 35. Purification by column chromatography using an ethyl acetate:hexane mixture as the eluent yielded compound 36.[2]



Synthesis of Parp1-IN-11 (Compound 49)

The synthesis of the final compound, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (49), is achieved through a scaffold hopping strategy from the initial lead compound 4.[3] While the full detailed synthesis is available in the source publication, the general approach involves the construction of the 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide core followed by a Knoevenagel condensation with 4-hydroxybenzaldehyde to introduce the hydroxybenzylidene moiety.



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General synthesis pathway for **Parp1-IN-11**.

Experimental Protocols In Vitro PARP1 Enzyme Inhibition Assay

The inhibitory activity of **Parp1-IN-11** against PARP1 was determined using the BPS PARP1 Chemiluminescent Activity Assay Kit (BPS Bioscience, Catalog #80551).[3]



Protocol:

- Initial Screening: All synthesized compounds were initially assayed in triplicate at a single concentration of 10 μΜ.[3]
- Classification of Inhibition:
 - \circ Compounds with <40% inhibition at 10 μ M were considered to have an IC50 >10 μ M.
 - \circ Compounds showing 40–60% inhibition at 10 μM were considered to have an IC50 of ~10 μM .
 - Compounds exhibiting >60% inhibition at 10 μM were selected for further evaluation to determine their precise IC50 values.[3]
- IC50 Determination: For compounds showing significant inhibition, dose-response curves were generated to calculate the IC50 value.
- Internal Standard: 3-Aminobenzamide, provided in the assay kit, was used as an internal standard and consistently showed 60–80% inhibition at 50 μΜ.[3]
- Further Screening: For more potent compounds, subsequent screenings were performed at a lower concentration of 2.5 μ M to refine the IC50 values.[3]

In Vivo Studies

Currently, there is no publicly available information detailing specific in vivo studies conducted with **Parp1-IN-11**. However, the general approach for evaluating PARP inhibitors in vivo often involves xenograft models in immunocompromised mice. These studies typically assess the anti-tumor efficacy of the compound as a monotherapy or in combination with DNA-damaging agents.

Conclusion

Parp1-IN-11 is a potent PARP1 inhibitor discovered through a combination of virtual screening and synthetic chemistry optimization. Its discovery highlights the effectiveness of a structure-guided approach in identifying novel and potent enzyme inhibitors. The detailed synthesis and assay protocols provided in this guide offer a comprehensive resource for researchers in the



field of oncology and drug discovery who are interested in the development of next-generation PARP inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.

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